Oxazole, 4,5-diphenyl-2-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-diphenyl-2-piperidino- is a heterocyclic compound that contains an oxazole ring substituted with two phenyl groups and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-piperidino- typically involves the cyclization of appropriate precursors. One common method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . This method is known for its mild reaction conditions and high yield of the desired oxazole product.
Industrial Production Methods
Industrial production of Oxazole, 4,5-diphenyl-2-piperidino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield aryl-substituted oxazole derivatives .
Scientific Research Applications
Oxazole, 4,5-diphenyl-2-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-diphenyl-2-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2,5-Diphenyloxazole
- 4,5-Diphenyl-2-oxazolepropionic acid (oxaprozin)
Uniqueness
Oxazole, 4,5-diphenyl-2-piperidino- is unique due to the presence of the piperidine moiety, which can enhance its biological activity and pharmacokinetic properties compared to other oxazole derivatives .
Properties
CAS No. |
20503-73-5 |
---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
NAVVOYFFGOHKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.